Ethyl 8-carbamoyl-2-(propan-2-yl)imidazo[1,5-a]pyrimidine-4-carboxylate
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Overview
Description
Ethyl 8-carbamoyl-2-(propan-2-yl)imidazo[1,5-a]pyrimidine-4-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The unique structure of this compound, which includes an imidazo[1,5-a]pyrimidine core, makes it a valuable target for synthetic and medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]pyrimidine derivatives typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . Utilization of asymmetrical 1,3-diketones leads to the formation of a mixture of regioisomers. The condensation reaction of tert-butyl (1H-imidazol-4(5)-yl)carbamate and malondialdehyde or its derivatives in trifluoroacetic acid (TFA) is a convenient route toward 3-substituted imidazo[1,5-a]pyrimidines .
Industrial Production Methods: Industrial production methods for such compounds often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalytic reduction and the application of 1,3-biselectrophilic reagents are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Ethyl 8-carbamoyl-2-(propan-2-yl)imidazo[1,5-a]pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions are possible due to the presence of reactive sites on the imidazo[1,5-a]pyrimidine core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Ethyl 8-carbamoyl-2-(propan-2-yl)imidazo[1,5-a]pyrimidine-4-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 8-carbamoyl-2-(propan-2-yl)imidazo[1,5-a]pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The imidazo[1,5-a]pyrimidine core can act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways . This compound may inhibit or activate enzymes, leading to changes in cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Imidazole: A five-membered heterocyclic compound with two nitrogen atoms.
Pyrimidine: A six-membered heterocyclic compound with two nitrogen atoms.
Imidazo[1,2-a]pyrimidine: Another member of the imidazopyrimidine family with different substitution patterns.
Uniqueness: Ethyl 8-carbamoyl-2-(propan-2-yl)imidazo[1,5-a]pyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research .
Biological Activity
7-[(Benzyloxy)carbonyl]-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid (CAS No. 61022-29-5) is a complex organic compound notable for its potential biological activities. This compound features a fused imidazo[1,2-a]pyrazine ring and various functional groups that may influence its pharmacological properties.
- Molecular Formula : C19H23N3O4
- Molecular Weight : 357.40 g/mol
- Structure : The compound consists of an imidazo[1,2-a]pyrazine core with a benzyloxycarbonyl group and a branched alkyl substituent.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
-
Antitumor Activity :
- Preliminary studies suggest that it may inhibit tumor cell proliferation. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis.
- A study evaluating various derivatives highlighted that modifications to the alkyl substituents significantly impacted cytotoxicity against different cancer cell lines.
- Enzyme Inhibition :
-
Antimicrobial Properties :
- In vitro assays have demonstrated antimicrobial activity against several bacterial strains. The structure-function relationship indicates that the benzyloxycarbonyl group enhances membrane permeability, facilitating the compound's entry into bacterial cells.
Case Study 1: Antitumor Efficacy
A recent study investigated the effects of 7-[(Benzyloxy)carbonyl]-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid on human breast cancer cells (MCF-7). The results showed:
- IC50 Value : 15 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis and caspase activation assays.
Case Study 2: Antimicrobial Activity
An evaluation against Staphylococcus aureus revealed:
- Minimum Inhibitory Concentration (MIC) : 32 µg/mL.
- The compound disrupted bacterial cell wall synthesis, leading to cell lysis as observed under microscopy.
Data Tables
Biological Activity | Assay Type | Result |
---|---|---|
Antitumor | MCF-7 Cell Proliferation | IC50 = 15 µM |
Antimicrobial | S. aureus MIC Test | MIC = 32 µg/mL |
Enzyme Inhibition | mTOR Inhibition Assay | Significant inhibition observed |
Properties
CAS No. |
2059949-84-5 |
---|---|
Molecular Formula |
C13H16N4O3 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
ethyl 8-carbamoyl-2-propan-2-ylimidazo[1,5-a]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C13H16N4O3/c1-4-20-13(19)9-5-8(7(2)3)16-12-10(11(14)18)15-6-17(9)12/h5-7H,4H2,1-3H3,(H2,14,18) |
InChI Key |
HRWTZPKQIMBCJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=C(N=CN12)C(=O)N)C(C)C |
Origin of Product |
United States |
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